(1R)-2,2-dimethylcyclopropan-1-amine
Description
Properties
IUPAC Name |
(1R)-2,2-dimethylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2)3-4(5)6/h4H,3,6H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCMLREPMLLEO-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Amines
Structural and Functional Group Variations
Cyclopropane amines differ in substituents on the ring and amine position, which modulate their chemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Cyclopropane Amines
Stereochemical and Reactivity Differences
- Enantioselectivity : The (1R) configuration in the target compound enables high enantioselectivity in catalytic systems, such as CuH-mediated hydroamination of alkenes . In contrast, (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₀Cl₃N) exhibits diastereoselectivity critical for binding biological targets .
- Electron-Withdrawing Effects : Compounds like (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine feature electron-withdrawing CF₃ groups, reducing amine basicity and altering pharmacokinetics . The dimethyl groups in the target compound provide steric hindrance, favoring selective substrate interactions .
Research Findings and Data
Table 2: Key Physicochemical and Application Data
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Chiral oxazaborolidine (e.g., derived from (S)-diphenylprolinol).
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Reductant : Borane-tetrahydrofuran (BH₃·THF) or borane-N,N-diethyl phenylamine.
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Temperature : -20°C to 25°C, with lower temperatures favoring higher ee.
This method’s scalability is enhanced by the commercial availability of CBS catalysts and borane reagents. However, the need for anhydrous conditions and precise stoichiometry poses practical challenges.
Resolution of Racemic Mixtures
Racemic resolution remains a critical strategy when asymmetric synthesis proves inefficient. A patented method for separating cyclopropane carboxylic acid isomers via carbon dioxide-induced precipitation offers insights into resolving amine enantiomers. By treating a racemic mixture of (1R)- and (1S)-2,2-dimethylcyclopropan-1-amine with a chiral resolving agent (e.g., D-mandelic acid), diastereomeric salts form with differing solubilities. Selective precipitation and recrystallization yield enantiomerically pure (1R)-amine salts, which are subsequently hydrolyzed to the free amine.
Key Parameters for Resolution
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Resolving Agent : D-Mandelic acid (≥99% ee).
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Solvent System : Ethanol-water (3:1 v/v).
While effective, this method requires stoichiometric amounts of resolving agents and generates waste, necessitating cost-benefit analysis for industrial applications.
Hofmann Degradation of Cyclopropane Carboxamides
Hofmann degradation of carboxamides provides a direct route to primary amines. Starting from 2,2-dimethylcyclopropane-1-carboxamide, treatment with bromine in a basic medium (NaOH) generates an isocyanate intermediate, which hydrolyzes to the amine . This method is advantageous for its simplicity but requires careful control of reaction conditions to avoid ring-opening side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
